molecular formula C28H31N5O3 B2835082 1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1116045-04-5

1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2835082
CAS No.: 1116045-04-5
M. Wt: 485.588
InChI Key: UTUVZYJEEDWQRB-UHFFFAOYSA-N
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Description

1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with a piperazinyl group, which is further connected to a piperidinyl group bearing a phenoxypyrimidinyl moiety. The intricate structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate, which involves the reaction of 6-phenoxypyrimidine with piperidine under suitable conditions.

    Coupling with Piperazine: The piperidinyl intermediate is then coupled with piperazine to form the piperazinyl derivative.

    Attachment of the Phenyl Ring: The final step involves the attachment of the phenyl ring to the piperazinyl derivative through a carbonyl linkage, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-Phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3/c1-21(34)22-7-9-24(10-8-22)31-15-17-33(18-16-31)28(35)23-11-13-32(14-12-23)26-19-27(30-20-29-26)36-25-5-3-2-4-6-25/h2-10,19-20,23H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVZYJEEDWQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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